2-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid
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Overview
Description
2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID is a complex organic compound that features a chlorophenyl group, an oxadiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids. The chlorophenyl group is introduced through a substitution reaction, and the final product is obtained by coupling the oxadiazole intermediate with benzoic acid derivatives under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of phase transfer catalysts, optimized reaction temperatures, and solvent recovery techniques to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID: This compound shares a similar structure but lacks the benzoic acid moiety.
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones: These compounds feature an oxadiazole ring but have different substituents and applications.
Uniqueness
2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H16ClN3O4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H16ClN3O4/c20-13-10-8-12(9-11-13)18-22-17(27-23-18)7-3-6-16(24)21-15-5-2-1-4-14(15)19(25)26/h1-2,4-5,8-11H,3,6-7H2,(H,21,24)(H,25,26) |
InChI Key |
VQOFEQUGGRNREG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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